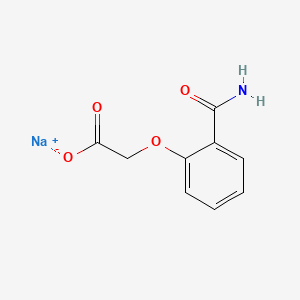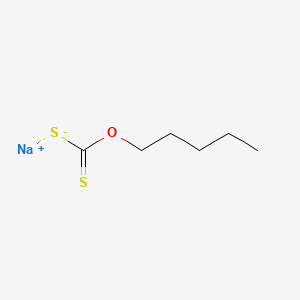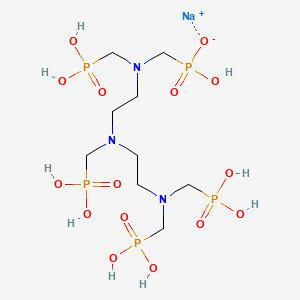
3-Methyl-1H-indazole-5-carbonitrile
Vue d'ensemble
Description
3-Methyl-1H-indazole-5-carbonitrile is a chemical compound with the molecular formula C9H7N3 and a molecular weight of 157.17 . It is a white to off-white powder or crystals .
Synthesis Analysis
The synthesis of 1H-indazoles, such as 3-Methyl-1H-indazole-5-carbonitrile, has been the subject of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
The InChI code for 3-Methyl-1H-indazole-5-carbonitrile is 1S/C9H7N3/c1-6-8-4-7(5-10)2-3-9(8)12-11-6/h2-4H,1H3,(H,11,12) .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . Much effort has been spent in recent years to develop synthetic approaches to indazoles .Physical And Chemical Properties Analysis
3-Methyl-1H-indazole-5-carbonitrile is a white to off-white powder or crystals . The storage temperature is room temperature .Applications De Recherche Scientifique
Analysis of 3-Methyl-1H-indazole-5-carbonitrile Applications
Antiproliferative Activity: Indazoles, including derivatives like 3-Methyl-1H-indazole-5-carbonitrile, have been observed to exhibit antiproliferative activity against various neoplastic cell lines. This suggests potential applications in cancer research, particularly in identifying new therapeutic agents that can inhibit cell growth and induce cell cycle arrest in the G0–G1 phase .
Anti-inflammatory Effects: Indazole derivatives have shown significant anti-inflammatory effects, comparable to standard drugs like indomethacin. This points towards their use in developing new anti-inflammatory medications or studying the inflammatory process at a molecular level .
Synthetic Approaches: The compound’s structure lends itself to various synthetic strategies, which are crucial in medicinal chemistry for the development of new drugs. Research into the synthesis of indazoles can lead to more efficient production methods for pharmaceuticals .
Chemical Properties and Availability: The specific chemical properties of 3-Methyl-1H-indazole-5-carbonitrile, such as its CAS number and availability from suppliers like Sigma-Aldrich, are essential for researchers looking to utilize this compound in their studies .
Therapeutic Potential of Related Compounds: While not directly related to 3-Methyl-1H-indazole-5-carbonitrile, the therapeutic potential of imidazole-containing compounds provides insight into the broader category of heterocyclic moieties that indazoles belong to. This can guide research into similar compounds with potential medical applications .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 3-Methyl-1H-indazole-5-carbonitrile It’s known that indazole derivatives, which include 3-methyl-1h-indazole-5-carbonitrile, have been found to bind with high affinity to multiple receptors . These compounds have shown a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, and other activities .
Mode of Action
The exact mode of action of 3-Methyl-1H-indazole-5-carbonitrile Indazole derivatives have been found to inhibit, regulate, and/or modulate certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . This plays a role in the treatment of diseases induced by these kinases, such as cancer .
Biochemical Pathways
The specific biochemical pathways affected by 3-Methyl-1H-indazole-5-carbonitrile Indazole derivatives have been found to possess various biological activities, indicating that they likely affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 3-Methyl-1H-indazole-5-carbonitrile Indazole derivatives have been found to possess various biological activities, indicating that they likely have multiple molecular and cellular effects .
Propriétés
IUPAC Name |
3-methyl-2H-indazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-8-4-7(5-10)2-3-9(8)12-11-6/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZDSFDKLKSIGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629489 | |
| Record name | 3-Methyl-2H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
267875-55-8 | |
| Record name | 3-Methyl-2H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1592957.png)
![(R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate](/img/structure/B1592959.png)
![4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1592965.png)



![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-, monosodium salt](/img/structure/B1592971.png)




![Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1592977.png)
